![molecular formula C15H26N2O B2926283 N-[2-(azepan-1-yl)ethyl]-N-cyclobutylprop-2-enamide CAS No. 2094694-94-5](/img/structure/B2926283.png)
N-[2-(azepan-1-yl)ethyl]-N-cyclobutylprop-2-enamide
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Overview
Description
N-[2-(azepan-1-yl)ethyl]-N-cyclobutylprop-2-enamide, also known as JB-93182, is a synthetic compound that has been studied for its potential use as a research tool in the field of neuroscience. The compound is a selective antagonist of the GABA(A) receptor, a protein that plays a crucial role in the regulation of neuronal activity in the brain.
Mechanism of Action
The GABA(A) receptor is a protein that is found in the brain and plays a crucial role in the regulation of neuronal activity. When the receptor is activated by the neurotransmitter GABA, it causes an influx of chloride ions into the neuron, which leads to hyperpolarization and inhibition of neuronal activity. N-[2-(azepan-1-yl)ethyl]-N-cyclobutylprop-2-enamide selectively blocks the activity of the GABA(A) receptor, which can help researchers understand the role of the receptor in various physiological and pathological conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(azepan-1-yl)ethyl]-N-cyclobutylprop-2-enamide have been studied in various experimental models. The compound has been shown to decrease the amplitude and frequency of GABA(A)-mediated inhibitory postsynaptic currents in rat hippocampal neurons. It has also been shown to block the sedative and anticonvulsant effects of the GABA(A) receptor agonist diazepam in mice.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-(azepan-1-yl)ethyl]-N-cyclobutylprop-2-enamide as a research tool is its selectivity for the GABA(A) receptor. This allows researchers to study the effects of GABA(A) receptor activation in a more specific manner. However, one limitation of the compound is its low solubility in water, which can make it difficult to work with in some experimental settings.
Future Directions
There are several future directions for research on N-[2-(azepan-1-yl)ethyl]-N-cyclobutylprop-2-enamide. One area of interest is the role of the GABA(A) receptor in various neurological and psychiatric disorders, such as epilepsy, anxiety, and depression. Another area of interest is the development of more selective and potent GABA(A) receptor antagonists for use as research tools and potential therapeutics. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[2-(azepan-1-yl)ethyl]-N-cyclobutylprop-2-enamide and its effects on neuronal activity and behavior.
Synthesis Methods
The synthesis of N-[2-(azepan-1-yl)ethyl]-N-cyclobutylprop-2-enamide involves several steps. Firstly, cyclobutylcarbinol is reacted with 2-bromoethylamine hydrobromide to form N-(cyclobutyl)-2-bromoethylamine. This intermediate is then reacted with sodium hydride and 2-bromopropene to form N-[2-(azepan-1-yl)ethyl]-N-cyclobutylprop-2-enamide.
Scientific Research Applications
N-[2-(azepan-1-yl)ethyl]-N-cyclobutylprop-2-enamide has been used as a research tool to study the role of the GABA(A) receptor in the brain. The compound has been shown to selectively block the activity of the receptor, which can help researchers understand the physiological and biochemical effects of GABA(A) receptor activation.
properties
IUPAC Name |
N-[2-(azepan-1-yl)ethyl]-N-cyclobutylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c1-2-15(18)17(14-8-7-9-14)13-12-16-10-5-3-4-6-11-16/h2,14H,1,3-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLTVVQKXHEOIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CCN1CCCCCC1)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(azepan-1-yl)ethyl]-N-cyclobutylprop-2-enamide |
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